Ethyl s-isopropylhomocysteinate
Description
However, based on nomenclature conventions, it likely comprises an ethyl ester group attached to a homocysteine backbone modified with an isopropyl thioether (-S-iPr) moiety. Homocysteine derivatives are typically studied for their roles in metabolic pathways, redox regulation, or as intermediates in organophosphorus chemistry. While direct data on this compound is absent in the sources, structurally analogous organophosphorus and thioester compounds from the evidence (2009 report) provide a basis for comparative analysis .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
ethyl 2-amino-4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C9H19NO2S/c1-4-12-9(11)8(10)5-6-13-7(2)3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
TVLIJAZOPGSQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCSC(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for Ethyl s-isopropylhomocysteinate are not widely documented. it can be prepared through esterification of homocysteine with ethyl chloroformate or ethyl chlorothioformate. The reaction conditions involve the use of base and anhydrous solvents. Industrial production methods are not well-established, and further research is needed in this area.
Chemical Reactions Analysis
Ethyl s-isopropylhomocysteinate may undergo various reactions, including:
Esterification: Formation of the ester from homocysteine and ethanol.
Thiol-Disulfide Exchange: Interconversion between the thiol and disulfide forms.
Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.
Common reagents and conditions:
Esterification: Ethanol, base (e.g., sodium hydroxide), anhydrous conditions.
Thiol-Disulfide Exchange: Thiols (e.g., mercaptoethanol), disulfides.
Hydrolysis: Acid (e.g., hydrochloric acid), base (e.g., sodium hydroxide).
Major products:
- The primary product is this compound itself.
Scientific Research Applications
Ethyl s-isopropylhomocysteinate finds applications in:
Chemical Research: As a building block for more complex molecules.
Biological Studies: Investigating thiol-disulfide exchange reactions.
Medicine: Potential use in drug development due to its thiol functionality.
Industry: Limited industrial applications, but further exploration is warranted.
Mechanism of Action
The exact mechanism by which Ethyl s-isopropylhomocysteinate exerts its effects remains unclear. its thiol group suggests potential interactions with cellular redox processes and protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key parameters of Ethyl S-isopropylhomocysteinate (inferred structure) with related organophosphorus and thioester compounds from the evidence. These compounds share functional groups (e.g., ethyl esters, aminoalkyl chains, or sulfur-phosphorus linkages) but differ in substituents and classifications:
Key Comparative Insights:
Toxicity and Classification: Compounds classified under 1A (e.g., isobutyl ethylphosphonofluoridate) are typically high-risk agents due to reactive groups like fluorine or neurotoxic aminoalkyl chains . 2B04 compounds (e.g., ethyl S-sodium methylphosphonothiolate) are less hazardous, often used in industrial or research settings .
Structural Features: this compound (hypothetical) would differ from the listed compounds by replacing phosphorus with a homocysteine-derived sulfur-carbon backbone. This structural shift could reduce neurotoxicity but increase metabolic stability compared to organophosphorus analogs. Aminoalkyl substituents (e.g., dimethylaminoethyl in ) enhance biological activity by interacting with acetylcholine esterase, whereas bulky groups like isopropylcyclohexyl may alter lipid solubility and tissue penetration.
Functional Group Impact: Fluorine (e.g., in isobutyl ethylphosphonofluoridate ) increases electrophilicity, enhancing reactivity toward biological nucleophiles. Sodium salts (e.g., ethyl S-sodium methylphosphonothiolate ) improve aqueous solubility, critical for pharmaceutical or environmental applications.
Chirality and Ionicity :
- The chiral (R)-configured ammonium iodide compound demonstrates how stereochemistry and ionic groups (e.g., trimethylammonium) influence receptor binding and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
